molecular formula C9H7N3O B2506380 6-Pyrimidin-2-yl-1H-pyridin-2-one CAS No. 2142804-95-1

6-Pyrimidin-2-yl-1H-pyridin-2-one

Cat. No. B2506380
CAS RN: 2142804-95-1
M. Wt: 173.175
InChI Key: QDFMTARAPLKMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Pyrimidin-2-yl-1H-pyridin-2-one” is a compound that has been used in the design of privileged structures in medicinal chemistry . It is known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

A green and simple ‘one-pot’ electrochemical off–on approach to synthesize pyrimidin-2 (1H)-ones was realized without any catalyst, oxidant, and toxic reagent . The desired products were obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .


Molecular Structure Analysis

The molecular structure of “6-Pyrimidin-2-yl-1H-pyridin-2-one” was determined by 1H NMR spectroscopy and single-crystal X-ray analysis .


Chemical Reactions Analysis

The compound has been used in the design of privileged structures in medicinal chemistry . It has been synthesized using a ‘one-pot’ electrochemical off–on approach .

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Agent

Pyrimidinone derivatives, including “6-Pyrimidin-2-yl-1H-pyridin-2-one”, have been found to possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, and anti-bacterial . In particular, they have shown potent anti-inflammatory and anti-cancer properties . The compounds with significant anti-oxidant activity were screened for in vivo anti-inflammatory activity, and it was found that certain compounds possess good activity comparable to the standard .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM .

Anti-Viral Activity

Pyrimidine derivatives have been found to exhibit antiviral properties . For example, various dihydropyrimidinones derivatives were synthesized by modification of the substituents in virtually all the six positions of the pyrimidine nucleus, which provided interesting activity against HIV, Sendai virus, and rubella virus .

Pd-Catalyzed Dehydrogenation of Aliphatic Carboxylic Acids

This ligand was developed by the Yu lab to enable the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids through a typically challenging activation of the β-methylene C-H bond .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties . They have been used extensively in the treatment of various bacterial and fungal infections .

Antitumor Activity

Pyrimidine derivatives, including “6-Pyrimidin-2-yl-1H-pyridin-2-one”, have been reported to exhibit antitumor activities . They have been used in the treatment of various types of cancers .

properties

IUPAC Name

6-pyrimidin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-4-1-3-7(12-8)9-10-5-2-6-11-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMTARAPLKMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyrimidin-2-yl-1H-pyridin-2-one

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